N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE
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Overview
Description
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling with Thiophene: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzodiazole can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-Benzodiazol-2-yl)benzamide: Similar structure but lacks the thiophene ring.
Phenoxymethybenzoimidazole derivatives: Incorporate different aryl thiazole-triazole acetamide derivatives.
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both benzodiazole and thiophene moieties, which confer distinct electronic and steric properties, making it versatile for various applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXFYLKDULPRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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